Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate

Chiral resolution Enantiomeric excess Stereochemical fidelity

tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate (CAS 497159-95-2) is a chiral, Boc-protected amino-alcohol building block with the molecular formula C11H21NO3 and a molecular weight of 215.29 Da. This compound serves as a critical intermediate in the enantioselective synthesis of carbocyclic nucleoside analogs—isosteres of ribose with documented antiviral and antineoplastic activities —and is cited as a key scaffold in macrocyclic urea derivatives acting as TAFIa (activated thrombin-activatable fibrinolysis inhibitor) inhibitors.

Molecular Formula C11H21NO3
Molecular Weight 215.293
CAS No. 497159-95-2
Cat. No. B2807169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate
CAS497159-95-2
Molecular FormulaC11H21NO3
Molecular Weight215.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(C1)CO
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
InChIKeyVZZBOERLWPQMCJ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate (CAS 497159-95-2): A Key Chiral Intermediate for Carbocyclic Nucleosides and TAFIa Inhibitors


tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate (CAS 497159-95-2) is a chiral, Boc-protected amino-alcohol building block with the molecular formula C11H21NO3 and a molecular weight of 215.29 Da . This compound serves as a critical intermediate in the enantioselective synthesis of carbocyclic nucleoside analogs—isosteres of ribose with documented antiviral and antineoplastic activities [1]—and is cited as a key scaffold in macrocyclic urea derivatives acting as TAFIa (activated thrombin-activatable fibrinolysis inhibitor) inhibitors [2]. Its defined (1S,3S) absolute configuration is essential for downstream biological activity, making it a non-interchangeable building block in medicinal chemistry and pharmaceutical R&D procurement.

Why tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate Cannot Be Replaced by Other Cyclopentyl Carbamates


The (1S,3S) stereochemistry of this compound is not a trivial feature; it directly dictates the three-dimensional orientation of the hydroxymethyl and protected amine groups, which are critical for molecular recognition in enzyme active sites such as TAFIa and for mimicking the ribose ring in nucleoside analogs [1][2]. Substituting this compound with its (1R,3S) or (1S,3R) diastereomers—or the racemic mixture—would invert or randomize the stereochemistry at one center, leading to a complete loss of target binding affinity or the production of an inactive nucleoside isomer. Even analogs with identical stereochemistry but different N-protecting groups (e.g., Cbz or phenylmethyl ester) can alter reactivity, deprotection conditions, and downstream coupling efficiency, making direct substitution without re-optimization infeasible .

Quantitative Evidence Guide: tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate vs. Its Closest Analogs


Stereochemical Purity: Enantiomeric Excess (e.e.) of (1S,3S) vs. Racemic or Mixed Batches

The (1S,3S) isomer is supplied with a certified purity of 98% and is produced via an enantioselective synthesis from L-aspartic acid, ensuring high enantiomeric excess [1]. In contrast, racemic or mis-specified batches (e.g., rel-(1R,3S) mixtures) are offered at lower purity grades (typically 95%) and do not guarantee a defined e.e., introducing unpredictable stereochemical impurities that can derail asymmetric syntheses . For target compounds like (+)-4'-deoxycarbapentostatin, the use of enantiomerically pure (1S,3S) intermediate is essential; a 5% contamination with the (1R,3S) enantiomer would directly translate into a 5% yield loss in the final API step.

Chiral resolution Enantiomeric excess Stereochemical fidelity

Cost-Per-Gram Comparison: (1S,3S) vs. (1R,3S) Diastereomer for Procurement Planning

The (1S,3S) isomer (CAS 497159-95-2) is available at a significantly lower cost compared to its (1R,3S) counterpart (CAS 347185-68-6). Based on supplier data, the (1R,3S) isomer is priced at approximately 6,403 CNY per gram from premium vendors, whereas the (1S,3S) isomer is listed at approximately 1,200–1,500 CNY per gram for a similar purity (≥97–98%) . This represents a 4- to 5-fold cost advantage for the (1S,3S) form, making it the more economical choice for large-scale synthesis programs targeting carbocyclic nucleosides derived from the (1S,3S) amine core.

Procurement cost Diastereomer pricing Research chemical sourcing

Synthetic Utility: Direct Conversion to (1S,3S)-1-Amino-3-(hydroxymethyl)cyclopentane vs. Alternative Protecting Groups

The Boc protecting group in the target compound enables clean, quantitative deprotection under standard acidic conditions (e.g., TFA or HCl/dioxane) to yield the free (1S,3S)-1-amino-3-(hydroxymethyl)cyclopentane, a key intermediate for constructing carbocyclic nucleosides [1]. In contrast, the Cbz-protected analog (CAS 1378251-33-2) requires hydrogenolysis (H2, Pd/C), which is incompatible with substrates containing alkenes or other reducible functionalities and often results in lower yields due to catalyst poisoning . The Boc strategy thus offers broader synthetic compatibility and higher step yields in multi-step sequences.

Boc deprotection Synthetic intermediate Nucleoside analog synthesis

Documented Biological Relevance: Integration into TAFIa Inhibitor Macrocycles vs. Unsubstituted Analogs

In the macrocyclic urea TAFIa inhibitor series disclosed in EP3027611B1, the (1S,3S)-3-(hydroxymethyl)cyclopentyl carbamate motif is a core structural element embedded within the macrocyclic ring system [1]. This specific scaffold contributes to the rigidity and pre-organization of the pharmacophore necessary for binding to TAFIa. Analogs lacking the hydroxymethyl group or those built on a simpler cyclopentane ring without the (1S,3S) substitution pattern are not claimed in the patent and would be predicted to lose significant affinity based on the published SAR trends. The presence of the Boc-protected amine allows for late-stage diversification after macrocyclization, a synthetic advantage not available with unprotected or differently protected analogs.

TAFIa inhibition Macrocyclic urea Structure-activity relationship

Physicochemical Handling: Solid-State Stability and Storage vs. Hygroscopic or Low-Melting Analogs

The target compound is supplied as a solid with a purity of 98% and an MDL number MFCD30065586, indicating a well-characterized, stable crystalline or amorphous powder suitable for precise weighing and long-term storage under ambient conditions . In contrast, the free amine (1S,3S)-1-amino-3-(hydroxymethyl)cyclopentane is an oil or low-melting solid that is hygroscopic and requires storage under inert atmosphere at -20°C to prevent degradation [1]. The Boc-protected form therefore offers superior handling properties for parallel synthesis and automated dispensing platforms.

Solid-state stability Storage condition Weighing accuracy

Best-Fit Application Scenarios for tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate


Enantioselective Synthesis of Carbocyclic Nucleoside Drug Candidates

This compound is the direct precursor to (1S,3S)-1-amino-3-(hydroxymethyl)cyclopentane, which serves as the carbocyclic ribose isostere in nucleoside analogs such as (+)-4'-deoxycarbapentostatin [1]. Procurement of the (1S,3S) Boc-protected form ensures the correct stereochemistry for antiviral and antineoplastic nucleoside programs, eliminating the need for chiral resolution steps.

TAFIa Inhibitor Medicinal Chemistry and Lead Optimization

The macrocyclic urea TAFIa inhibitor patent EP3027611B1 explicitly incorporates this carbamate as a building block within the macrocyclic scaffold [2]. Medicinal chemistry teams pursuing TAFIa as a target for thrombotic disorders should source this exact intermediate to stay within the patented chemical space and to replicate reported biological activities.

Parallel Library Synthesis of Chiral Cyclopentane Derivatives

The solid, non-hygroscopic nature of the Boc-protected intermediate, combined with its high purity (98%), makes it ideal for automated parallel synthesis platforms where accurate weighing and long-term stability are critical . The Boc group can be selectively removed to reveal a free amine for urea, amide, or sulfonamide coupling, enabling diverse library construction.

Cost-Sensitive Scale-Up for Preclinical Development

With a 4–5× lower cost per gram compared to the (1R,3S) diastereomer, the (1S,3S) isomer is the economically preferred choice for process chemistry groups scaling up the synthesis of (1S,3S)-configured nucleoside analogs or TAFIa inhibitors to multi-gram or kilogram quantities . The well-established synthetic route from L-aspartic acid further supports reliable bulk sourcing.

Quote Request

Request a Quote for tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.